molecular formula C7H11ClN2O B13714670 O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride

O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride

Katalognummer: B13714670
Molekulargewicht: 174.63 g/mol
InChI-Schlüssel: LDSHWUPMSZMCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD34178935 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD34178935 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of MFCD34178935 is scaled up using optimized methods that ensure consistency and efficiency. The process involves the use of large-scale reactors and advanced purification techniques to obtain the compound in bulk quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD34178935 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD34178935 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different diseases and conditions.

    Industry: MFCD34178935 is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Wirkmechanismus

The mechanism of action of MFCD34178935 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Eigenschaften

Molekularformel

C7H11ClN2O

Molekulargewicht

174.63 g/mol

IUPAC-Name

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-6-3-2-4-7(9-6)5-10-8;/h2-4H,5,8H2,1H3;1H

InChI-Schlüssel

LDSHWUPMSZMCIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.